molecular formula C22H34O4 B12809906 Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- CAS No. 81089-17-0

Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)-

Cat. No.: B12809906
CAS No.: 81089-17-0
M. Wt: 362.5 g/mol
InChI Key: DOMKOXUGRSATCY-ILTSXOTMSA-N
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Description

Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- is a steroidal compound with a complex structure that includes multiple hydroxyl and ketone functional groups. This compound is part of the pregnane class of steroids, which are characterized by their 21-carbon skeleton. Steroids in this class are often involved in various biological processes, including hormone regulation and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Ketone Formation: Oxidation of specific hydroxyl groups to form ketones.

    Methylation: Introduction of a methyl group at the 16th position.

Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant, while ketone formation could involve the use of Jones reagent (chromic acid in acetone).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form additional ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to form secondary alcohols.

    Substitution: Nucleophilic substitution reactions at the hydroxyl or ketone positions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a starting material for the synthesis of more complex steroids. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- is studied for its role in hormone regulation and metabolic pathways. It can serve as a model compound for studying steroid metabolism.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.

Industry

In the industrial sector, this compound is used in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved often include the regulation of inflammatory responses and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    Pregnane-3,20-dione: Lacks the hydroxyl and methyl groups present in the target compound.

    17-Hydroxyprogesterone: Similar structure but with different functional groups.

    Corticosterone: Shares some structural features but has distinct biological activities.

Uniqueness

Pregnane-3,20-dione, 17,21-dihydroxy-16-methyl-, (5alpha,16alpha)- is unique due to its specific arrangement of hydroxyl and ketone groups, as well as the presence of a methyl group at the 16th position. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar steroids.

Properties

CAS No.

81089-17-0

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H34O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h13-14,16-18,23,26H,4-12H2,1-3H3/t13-,14+,16-,17+,18+,20+,21+,22+/m1/s1

InChI Key

DOMKOXUGRSATCY-ILTSXOTMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C

Canonical SMILES

CC1CC2C3CCC4CC(=O)CCC4(C3CCC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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